6-Methyl-2,3-dihydro-1H-inden-1-one oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLZLHMLPUOAD-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=NO)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CC/C2=N\O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 6-Methyl-1-Indanone Oxime
[1]
Executive Summary
6-Methyl-1-indanone oxime is the oxime derivative of 6-methyl-1-indanone (CAS 24623-20-9). It serves as a critical electrophilic scaffold in organic synthesis, particularly for the preparation of 6-methyl-1-aminoindane (a serotonin releasing agent analog) and 7-methyl-1,2,3,4-tetrahydroquinolin-2-one via the Beckmann rearrangement. Its chemical behavior is defined by the stability of the bicyclic indane core and the amphoteric nature of the oxime (
Physicochemical Profile
The compound features a fused benzene-cyclopentane ring system. The methyl group at the C6 position exerts a weak electron-donating effect (+I), which subtly influences the basicity of the oxime nitrogen and the migratory aptitude of the aryl ring during rearrangement.
| Property | Description / Value |
| Chemical Name | 6-methyl-N-hydroxy-2,3-dihydro-1H-inden-1-imine |
| Parent Ketone CAS | (6-methyl-1-indanone) |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | Predicted:[1][2][3] 145–155 °C (Based on 1-indanone oxime mp 146-150 °C) |
| Solubility | Soluble in EtOH, MeOH, DMSO, |
| Isomerism | Exists primarily as the (E)-isomer due to steric repulsion between the hydroxyl group and the peri-hydrogen at C7. |
Synthetic Protocol: Oximation of 6-Methyl-1-Indanone[1][4]
The synthesis follows a standard condensation mechanism between the ketone and hydroxylamine hydrochloride. The use of a base (pyridine or sodium acetate) is critical to neutralize the HCl byproduct and drive the equilibrium forward.
Methodology
-
Reagents: 6-Methyl-1-indanone (1.0 eq), Hydroxylamine hydrochloride (
, 1.2 eq), Pyridine (solvent/base) or EtOH/NaOAc. -
Procedure:
-
Dissolve 6-methyl-1-indanone in ethanol (or pyridine).[3]
-
Reflux the mixture at 80 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent, dilute with ice water to precipitate the oxime. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol/water to obtain pure crystals.
-
Reaction Mechanism & Workflow
Caption: Condensation pathway for oxime formation involving nucleophilic attack and dehydration.
Reactivity and Transformations[7][8][9][10][11][12]
The versatility of 6-methyl-1-indanone oxime lies in its two primary reaction pathways: Beckmann Rearrangement and Reduction .
A. Beckmann Rearrangement (Ring Expansion)
Treatment with acid catalysts (PPA,
-
Regioselectivity: The group anti to the hydroxyl group migrates. In 1-indanone oximes, the aryl ring (C7a) is anti to the OH in the stable (E)-isomer.
-
Migration: The bond between C1 and the aromatic ring (C7a) breaks, and nitrogen inserts.
-
Product: 7-methyl-1,2,3,4-tetrahydroquinolin-2-one (A hydrocarbostyril derivative).
-
Mechanism:
-
Protonation of the OH group.[6]
-
Loss of water concurrent with [1,2]-migration of the aryl ring to Nitrogen.
-
Hydrolysis of the resulting nitrilium ion to the lactam.
-
Caption: Acid-mediated ring expansion yielding the tetrahydroquinolinone scaffold.
B. Reduction to Amines
The oxime can be reduced to 6-methyl-1-aminoindane , a primary amine. This is a key step in synthesizing analogs of MMAI (5-methoxy-6-methyl-2-aminoindane) or other CNS-active agents.
-
Reagents:
-
Catalytic Hydrogenation:
, Pd/C or Raney Ni (often with acetic anhydride to prevent secondary amine formation). -
Chemical Reduction: Sodium (Na) in Ethanol, or
in THF.
-
-
Outcome: The
bond is saturated to .
Analytical Characterization
To validate the identity of 6-methyl-1-indanone oxime, researchers should look for the following spectral signatures:
-
IR Spectroscopy:
-
O-H Stretch: Broad band at 3200–3400
. -
C=N Stretch: Weak to medium band at 1640–1660
. -
N-O Stretch: Distinct band around 930–960
.
-
-
1H NMR (
):-
Methyl Group: Singlet at
ppm. -
Methylene Protons (C2, C3): Multiplets at
ppm. -
Oxime OH: Broad singlet (exchangeable with
) often ppm.[3][7] -
Aromatic Protons: The proton at C7 (peri to the oxime) is often deshielded (
ppm) in the (E)-isomer due to the lone pair of nitrogen or magnetic anisotropy of the C=N bond.
-
Applications in Drug Development[7]
-
CNS Agents: The reduced amine (6-methyl-1-aminoindane) serves as a rigidified analog of amphetamines, used to study monoamine transporter selectivity.
-
Hydrocarbostyrils: The Beckmann rearrangement product is a precursor for quinolinone-based pharmaceuticals, which exhibit anti-platelet and cardiotonic activities.
References
-
Beckmann Rearrangement of Indanone Oximes
- Source: Park, K. K., et al. "Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride." Journal of the Korean Chemical Society, 2004.
- Relevance: Establishes the protocol for rearranging methyl-substituted indanone oximes to hydrocarbostyrils.
-
Synthesis of Indanone Oximes
- Source: Organic Syntheses, Coll. Vol. 9, p.1 (1998); Vol. 73, p.1 (1996).
- Relevance: Provides the definitive standard operating procedure (SOP)
-
Reduction of Oximes to Amines
- Source:Journal of Medicinal Chemistry, 1991, 34(5), 1662–1668.
- Relevance: Discusses the synthesis of aminoindanes (like MMAI)
-
6-Methyl-1-Indanone (Precursor Data)
- Source: Sigma-Aldrich Product Specific
-
Relevance: Verifies the starting material properties (CAS 24623-20-9).[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methyl-1-indanone 99 24623-20-9 [sigmaaldrich.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Sciencemadness Discussion Board - How to reduce oximes to amines? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]
An In-depth Technical Guide to Stereoisomerism in Substituted Indanone Oximes: E/Z Configuration, Characterization, and Implications
Executive Summary
The stereochemical configuration of pharmacologically active molecules is a cornerstone of modern drug development. For compounds containing a C=N double bond, such as oximes, this manifests as E/Z isomerism. Substituted indanones are a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1] The conversion of the indanone ketone to an oxime introduces a critical stereocenter, where the E and Z isomers can exhibit profoundly different physicochemical properties, ADME profiles, and biological activities. This guide provides a comprehensive technical overview of the synthesis, stereochemical assignment, and factors influencing the E/Z configuration of substituted indanone oximes, tailored for researchers and professionals in drug discovery and development.
The Fundamental Principles of E/Z Isomerism in Oximes
Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[2] When the two substituents on the carbonyl carbon (R and R') are different, as is the case with substituted indanones, the resulting oxime can exist as two distinct geometric isomers. These isomers, designated as E (entgegen, opposite) and Z (zusammen, together), arise from the restricted rotation around the C=N double bond.
The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For a ketoxime derived from a substituted 1-indanone:
-
The substituents on the carbon are the aromatic ring portion and the CH₂ group of the five-membered ring.
-
The substituents on the nitrogen are the hydroxyl (-OH) group and a lone pair of electrons.
The hydroxyl group has a higher priority than the lone pair. The priority of the carbon substituents depends on the specific substitution pattern of the indanone. The isomer where the highest priority groups on the carbon and nitrogen (the -OH group) are on the same side of the double bond is the Z-isomer, while the isomer where they are on opposite sides is the E-isomer.
Sources
The Rising Profile of Indanone Oximes in Medicinal Chemistry: A Technical Guide
The indanone scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its rigid, bicyclic framework provides a versatile template for the design of molecules with a wide array of biological activities. Among the various derivatives of this scaffold, indanone oximes have emerged as a particularly promising class of compounds, demonstrating significant potential in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of indanone oximes, from their synthesis and chemical properties to their multifaceted roles in drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The Indanone Oxime Core: A Gateway to Biological Activity
The introduction of an oxime moiety (C=N-OH) to the indanone core significantly alters its electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles compared to the parent ketone. The oxime group, with its hydrogen bond donor and acceptor capabilities, can engage in specific interactions with biological targets, such as enzymes and receptors, that are not possible for the corresponding carbonyl. This unique feature is a key driver behind the diverse pharmacological effects observed for this class of compounds.
Synthetic Strategies for Indanone Oximes
The synthesis of indanone oximes is typically a straightforward process, most commonly involving the condensation of a substituted 1-indanone with hydroxylamine hydrochloride in the presence of a base. This reaction is generally high-yielding and can be adapted to a wide range of substituted indanones, allowing for the generation of diverse chemical libraries for biological screening.
Further derivatization of the oxime group, such as the formation of oxime ethers and esters, provides an additional avenue for modulating the physicochemical and biological properties of these compounds. For instance, acylation of the oxime hydroxyl group can serve as a prodrug strategy to improve oral bioavailability.
General Protocol for the Synthesis of 1-Indanone Oxime
A representative experimental protocol for the synthesis of the parent 1-indanone oxime is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base, such as sodium acetate or potassium carbonate (2-4 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The crude product is then typically purified by recrystallization or column chromatography on silica gel to yield the desired 1-indanone oxime.[1]
Therapeutic Applications and Biological Activities
Indanone oximes have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in several key therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of indanone derivatives, with several studies highlighting the importance of the oxime functionality for cytotoxic activity.
Mechanism of Action: The anticancer effects of indanone oximes are often multi-faceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival.[2] For instance, some indanone derivatives have been shown to induce apoptosis through the mitochondrial-associated pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on both the indanone ring and any appended aromatic moieties plays a crucial role in determining the anticancer potency. For example, in a series of spiroisoxazoline derivatives of indanone, compounds bearing a 3,4-dimethoxyphenyl group exhibited potent cytotoxicity against MCF-7 breast cancer cells.[3] The presence of an oxime group at the 2-position of some indirubin analogs was found to be crucial for their cytotoxic effects.[4]
Quantitative Data:
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline indanone | MCF-7 | 0.03 ± 0.01 | [3] |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (colorectal) | 0.44 | [5] |
| 11g | Oxime with 2-(5-bromophenyl)thiophene moiety | MCF-7 | 0.28 | [6] |
| 11d | Oxime with 2-phenylthiophene moiety | MCF-7 | 0.79 | [6] |
Neuroprotective Activity: Acetylcholinesterase Inhibition
The indanone scaffold is a key component of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease. Consequently, there has been significant interest in developing novel indanone-based AChE inhibitors, with several studies demonstrating the potential of indanone oximes in this area.
Mechanism of Action: Indanone oxime-based AChE inhibitors act by binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can help to improve cognitive function in patients with Alzheimer's disease.
Structure-Activity Relationship (SAR): The AChE inhibitory activity of indanone derivatives is highly dependent on the nature of the substituent at the 2-position and on the indanone ring itself. For example, a series of indanone derivatives with a piperidine group linked by a two-carbon spacer showed potent AChE inhibition, with one compound exhibiting an IC50 value significantly lower than that of donepezil.[3] While not an oxime, this highlights the importance of the linker and substituent. For oximes, the position and nature of substituents on the pyridine ring in bisquaternary oximes significantly influence their AChE inhibition potency.[7]
Quantitative Data:
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 6a | Indanone with a piperidine group linked by a two-carbon spacer | AChE | 0.0018 | [3] |
| 9 | Indanone derivative | AChE | 0.0148 | [8] |
| 14 | Indanone derivative | AChE | 0.0186 | [8] |
| C5 | Indanone derivative | AChE | 1.16 ± 0.41 | [9] |
Anti-inflammatory Activity
Indanone derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Some indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][9] This is often achieved by blocking the activation of pro-inflammatory signaling pathways like NF-κB and MAPK.[2][10]
Structure-Activity Relationship (SAR): The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is influenced by the substitution pattern on the benzylidene moiety. For example, certain substitutions can enhance the inhibition of LPS-induced IL-6 and TNF-α production.[9]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11][12]
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution in deionized water (prepare fresh).
-
AChE enzyme solution (from a commercial source, e.g., electric eel).
-
Test compound (indanone oxime derivative) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Science: Diagrams and Workflows
General Synthetic and Evaluation Workflow
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by some anticancer indanone oximes.
Pharmacokinetics and ADME Profile
The development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME data for many specific indanone oxime derivatives is still emerging, some general principles can be considered. The lipophilicity and hydrogen bonding capacity of the oxime group can influence membrane permeability and interactions with metabolic enzymes. In silico ADME predictions are often employed in the early stages of drug discovery to guide the selection of candidates with favorable pharmacokinetic profiles. [13]Further preclinical studies are necessary to fully characterize the ADME and toxicity profiles of promising indanone oxime leads. [14]
Future Perspectives
The indanone oxime scaffold represents a fertile ground for the discovery of new and improved therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on:
-
Target-Specific Design: The rational design of indanone oximes that are highly selective for specific biological targets to minimize off-target effects and improve safety profiles.
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms underlying the biological activities of indanone oximes to facilitate the development of more effective second-generation compounds.
-
Pharmacokinetic Optimization: A greater emphasis on optimizing the ADME properties of lead compounds to enhance their drug-like characteristics and improve their clinical translatability.
-
Exploration of New Therapeutic Areas: The evaluation of indanone oximes against a broader range of diseases to uncover new therapeutic opportunities.
References
-
Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate, [Link]
Sources
- 1. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biogem.it [biogem.it]
The Indanone Scaffold: A Technical Analysis of Biological Activity and Medicinal Potential
[1][2][3]
Executive Summary
The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its inherent rigidity, combined with the planarity of the fused benzene ring, allows for precise orientation of substituents, making it an ideal template for drug design in neurodegenerative disorders, oncology, and inflammation.
This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for indanone derivatives, specifically focusing on their roles as Acetylcholinesterase (AChE) inhibitors, Tubulin polymerization inhibitors, and COX-2 selective anti-inflammatory agents.
Structural Architecture & SAR Analysis
The biological versatility of indanone stems from its ability to undergo regio-selective functionalization. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring.
SAR Logic and Functionalization
-
Position C2 (The Linker Region): Modification here, particularly with benzylidene moieties (arylidene indanones), is critical for AChE inhibition and tubulin binding . The
-unsaturated ketone system acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins. -
Position C5/C6 (The Electronic Region): Electron-donating groups (methoxy, hydroxyl) at these positions often enhance affinity for the colchicine binding site on tubulin.
-
N-Substitution (if Indanone-derived hydrazones): Essential for modulating lipophilicity and blood-brain barrier (BBB) permeability in neurodegenerative applications.
Visualization of SAR Pathways
Figure 1: Structural Activity Relationship (SAR) map detailing how specific regiochemical modifications drive therapeutic selectivity.
Therapeutic Module A: Neurodegeneration (Alzheimer’s Disease)
Indanone derivatives are extensively studied as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The rationale is to mimic the pharmacophore of Donepezil , an FDA-approved AChE inhibitor which contains an indanone-like moiety (specifically an indanone precursor in its synthesis and structural logic).
Mechanistic Insight
Potent derivatives often feature a N-benzylpyridinium or piperidine moiety linked to the indanone core. This design allows the molecule to span the active site of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
-
Key Compound: Indanone-piperidine derivatives (e.g., Compound 6a).[1]
-
Potency: Reported IC
values as low as 0.0018 µM (1.8 nM), significantly more potent than Donepezil in vitro 1.
Validated Protocol: Modified Ellman’s Assay
To verify AChE inhibitory activity, the Ellman method is the gold standard.
Objective: Determine the IC
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) [Ellman's Reagent]
-
Acetylthiocholine iodide (ATChI) [Substrate]
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the test indanone derivative in DMSO to create a stock solution. Prepare serial dilutions in Phosphate Buffer (final DMSO concentration < 1% to avoid enzyme denaturation).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate Buffer (pH 8.0)
-
20 µL Enzyme solution (0.25 U/mL)
-
20 µL Test Compound (various concentrations)
-
Control: Use Donepezil as a positive control.
-
Blank: Buffer + Enzyme (no inhibitor).
-
-
Equilibration: Incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the CAS/PAS of the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of ATChI (10 mM).
-
Measurement: Monitor absorbance at 412 nm immediately using a microplate reader. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
Calculation: Calculate % Inhibition =
. Plot log[Concentration] vs. % Inhibition to determine IC .
Comparative Potency Data[3]
| Compound ID | Target | IC | Reference |
| Donepezil | AChE | 0.020 | Standard 3 |
| Indanone 6a | AChE | 0.0018 | 1 |
| Compound 5c | AChE | 0.12 | 4 |
| Compound A1 | AChE / MAO-B | 0.054 / 3.25 | Dual Inhibitor 2 |
Therapeutic Module B: Oncology (Tubulin Inhibition)[3][6]
Indanone derivatives, particularly 3-arylindanones and arylidene indanones , function as potent microtubule destabilizing agents. They bind to the colchicine binding site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.[5]
Mechanism of Action
The trimethoxy-phenyl motif (often found in colchicine and combretastatin A-4) is frequently incorporated into the indanone scaffold (e.g., position C2 or C3). This mimics the pharmacophore required to wedge between the
-
Efficacy: IC
of 6.1 µM for tubulin polymerization inhibition; highly selective against colorectal cancer cell lines 5.
Visualization of Tubulin Destabilization
Figure 2: Mechanism of action for indanone-based antineoplastic agents targeting microtubule dynamics.
Validated Protocol: Tubulin Polymerization Assay
This fluorescence-based assay measures the formation of microtubules from tubulin subunits.
Objective: Quantify the inhibition of tubulin assembly by the indanone derivative.[7][5]
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
DAPI (4',6-diamidino-2-phenylindole) fluorophore (reporter).
Step-by-Step Methodology:
-
Master Mix: Prepare a solution of Tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.
-
Compound Addition: Add 5 µL of the test indanone (10x concentration) to a 96-well black plate (pre-warmed to 37°C). Include a Colchicine control (positive inhibitor) and a Taxol control (enhancer).
-
Initiation: Add 45 µL of the Tubulin/GTP master mix to the wells.
-
Kinetic Reading: Immediately place in a fluorescence plate reader set to 37°C.
-
Excitation: 360 nm
-
Emission: 450 nm
-
-
Data Acquisition: Measure fluorescence every 60 seconds for 60 minutes.
-
Analysis: Polymerization is observed as an increase in fluorescence (Vmax). Compare the Vmax of the sample to the Vehicle Control (DMSO) to calculate % Inhibition.
Therapeutic Module C: Inflammation (COX-2 Inhibition)[7][8][9]
Indanone derivatives have shown significant promise as Selective COX-2 Inhibitors .[8] Unlike traditional NSAIDs (which inhibit both COX-1 and COX-2, leading to gastric ulcers), functionalized indanones can fit the larger hydrophobic pocket of COX-2.
-
Key Structural Feature: A methanesulfonamido or sulfonyl group at position C5 is critical for COX-2 selectivity.[8]
-
Key Compound: L-745,337 (6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone).[8]
-
Activity: Potent oral activity with reduced ulcerogenic potential compared to Indomethacin 8.
Synthetic Accessibility
For researchers aiming to synthesize these derivatives, the Nazarov Cyclization and Friedel-Crafts Acylation are the primary entry points.
General Synthetic Workflow
-
Starting Material: Benzoic acid derivatives or divinyl ketones.
-
Cyclization:
-
Method A (Friedel-Crafts): Reaction of 3-chloropropionyl chloride with a substituted benzene followed by internal cyclization (
catalyst). -
Method B (Nazarov): Acid-catalyzed electrocyclization of divinyl ketones.
-
-
Functionalization: Aldol condensation at C2 with aromatic aldehydes yields 2-arylidene-1-indanones .
References
-
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. 1
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. 3
-
Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors. Chemistry & Biodiversity. 4
-
Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis. 2
-
Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry.[6] 5
-
Cyclooxygenase-2 inhibitors.[8] Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry. 8[9][4]
Sources
- 1. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision Lactam Synthesis: A Technical Guide to the Beckmann Rearrangement of Cyclic Ketoximes
Executive Summary
The Beckmann rearrangement—the acid-mediated isomerization of oximes to amides—remains the premier method for nitrogen insertion into cyclic ketones.[1] While historically dominated by harsh Brønsted acids (e.g., fuming H₂SO₄) for commodity chemical production (Caprolactam), modern drug discovery demands milder, regioselective, and atom-economical protocols.
This guide moves beyond textbook definitions to address the operational realities of rearranging cyclic ketoximes into lactams. We focus on stereoelectronic control, non-corrosive catalytic systems (Cyanuric Chloride, Indium(III)), and industrial vapor-phase strategies, providing researchers with a self-validating roadmap for high-value scaffold synthesis.
Part 1: Mechanistic Dynamics & Stereoelectronic Control
The Stereospecificity Imperative
Success in the Beckmann rearrangement of cyclic systems is dictated by the geometric isomerism of the oxime precursor. Unlike acyclic systems where rotation may occur, cyclic ketoximes are rigid.
-
The Anti-Migration Rule: The migration of the alkyl group occurs anti-periplanar (trans) to the leaving hydroxyl group.
-
Implication: The regiochemistry of the resulting lactam is predetermined by the
configuration of the oxime. In unsymmetrical ketones, separating oxime isomers is critical before rearrangement to avoid regioisomeric mixtures.
The Nitrilium Ion Intermediate
The reaction proceeds through a high-energy nitrilium ion. Stabilizing this intermediate without allowing it to be trapped by side-reactions (fragmentation to nitriles) is the core challenge.
Visualization: Mechanistic Pathway
Caption: The concerted [1,2]-shift is the rate-determining step. Note that ring expansion occurs simultaneously with the departure of the leaving group.
Part 2: Catalytic Strategies & Decision Matrix
Modern synthesis rejects the "dissolve in sulfuric acid" approach for complex molecules due to functional group intolerance. We distinguish between three primary activation modes:
Comparative Analysis of Catalytic Systems
| Parameter | Classical (H₂SO₄ / PCl₅) | TCT (Cyanuric Chloride) | Lewis Acid (In(OTf)₃) | Zeolite (MFI/Silicalite) |
| Mechanism | Brønsted Acid Protonation | O-Triazinyl Activation | Lewis Acid Coordination | Surface Silanol H-Bonding |
| Conditions | Harsh, Exothermic | Mild, Room Temp | Mild, Microwave/Sonic | Vapor Phase (>300°C) |
| Selectivity | High (if substrate stable) | Excellent | High | Moderate to High |
| Waste (E-Factor) | High (Neutralization salts) | Low (Insoluble byproduct) | Very Low (Recyclable) | Minimal (Green) |
| Best For | Simple, robust substrates | Pharma/Complex Scaffolds | Sensitive substrates | Commodity Chemicals |
Catalyst Selection Workflow
Caption: Decision matrix for selecting the optimal activation agent based on substrate sensitivity and scale.
Part 3: Validated Synthetic Protocols
Protocol A: TCT-Mediated Rearrangement (The "Green" Standard)
Best for: Pharmaceutical intermediates, acid-sensitive substrates, and avoiding column chromatography.
Mechanism: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) acts as a dehydrating agent, converting the oxime hydroxyl into a leaving group via nucleophilic aromatic substitution.
Materials:
-
Cyclic Ketoxime (1.0 equiv)
-
Cyanuric Chloride (TCT) (0.5 – 1.0 equiv)
-
ZnCl₂ (1.0 mol% - optional co-catalyst for speed)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Preparation: Dissolve the ketoxime in anhydrous MeCN (0.5 M concentration) under N₂ atmosphere.
-
Activation: Add TCT in a single portion at room temperature.
-
Note: If the reaction is sluggish, add 1 mol% ZnCl₂.
-
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of oxime).
-
Observation: A white precipitate (cyanuric acid derivative) often forms, indicating progress.
-
-
Workup: Filter off the solid precipitate. Pour the filtrate into water and extract with Ethyl Acetate.
-
Purification: Wash organic layer with saturated NaHCO₃ (to remove traces of acid) and brine. Dry over Na₂SO₄. Evaporate.
-
Result: Often yields pure lactam without chromatography.
-
Protocol B: Indium(III) Triflate Catalysis
Best for: High-value substrates requiring Lewis acid activation with catalyst recovery.
Materials:
-
Cyclic Ketoxime (1 mmol)
-
In(OTf)₃ (1–5 mol%)
-
Solvent: MeCN or Toluene.
Step-by-Step:
-
Setup: Charge a reaction vial with ketoxime and In(OTf)₃. Add solvent.[2][3][4][5][6]
-
Execution: Reflux for 2 hours OR irradiate in a microwave reactor (100°C, 10 mins).
-
Recovery: Cool the mixture. Add water. Extract with ether.
-
Catalyst Recycle: The aqueous layer containing In(OTf)₃ can be concentrated in vacuo and reused with minimal loss of activity.
Part 4: Industrial & Pharmaceutical Applications[3][8][9][10][11][12]
The Nylon-6 Precursor (Caprolactam)
While familiar, the industrial shift from H₂SO₄ (which produces 4.4 tons of ammonium sulfate waste per ton of lactam) to Zeolite Catalysis is a masterpiece of green engineering.
-
Catalyst: High-silica MFI (Silicalite-1).[7]
-
Process: Vapor phase reaction at 350°C.
-
Mechanism: "Nest silanols" (defects) on the zeolite surface hydrogen-bond with the oxime, facilitating the [1,2]-shift without bulk acid.
Pharmaceutical Ring Expansion
The Beckmann rearrangement is pivotal in synthesizing Azepines and Diazocines .
-
Case Study: 17-Aza-steroids: Used in the synthesis of 5
-reductase inhibitors. The rearrangement of 17-ketosteroid oximes expands the D-ring from 5 to 6 members (lactam), altering the biological binding profile. -
Chiral Lactams: Recent advances (2025-2026) utilize chiral phosphoric acids to induce enantioselective rearrangements in prochiral ketones, a breakthrough for synthesizing GABA analogs like Pregabalin and Phenibut derivatives directly from cyclic ketones.
References
-
Beckmann, E. (1886).[2] "Zur Kenntniss der Isonitrosoverbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society.
-
Tong, S., et al. (2019). "Cyanuric Chloride / Manganese Chloride Tetrahydrate Catalyzed Beckmann Rearrangement of Ketoximes." International Research Journal of Pure and Applied Chemistry.
-
Ranu, B. C., & Banerjee, S. (2006).[5] "Indium Triflate Catalyzed Rearrangement...". European Journal of Organic Chemistry.[5]
-
Ichihashi, H., & Kitamura, M. (2003). "The Catalysis of Vapor-Phase Beckmann Rearrangement for the Production of ε-Caprolactam." Catalysis Surveys from Asia.
-
Nature Chemistry. (2026).[8] "Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement." Nature Chemistry.[8]
Sources
- 1. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 2. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Indium Triflate Catalyzed Rearrangement of Aryl-Substituted Cyclopropyl Carbinols to 1,4-Disubstituted 1,3-Butadienes [organic-chemistry.org]
- 6. The Catalysis of Vapor-Phase Beckmann Rearrangement for the Production of ε-Caprolactam | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. geneonline.com [geneonline.com]
Methodological & Application
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive Nuclear Magnetic Resonance (NMR) analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime. In the absence of directly published experimental spectra for this specific derivative, this document leverages foundational data from the parent compound, 1-indanone oxime, to predict and interpret the ¹H and ¹³C NMR spectra. We present a causal-driven explanation for experimental choices, from synthesis to data acquisition, ensuring a self-validating system for researchers. This note is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of substituted indanone oximes.
Introduction: The Structural Significance of Indanone Oximes
The 2,3-dihydro-1H-inden-1-one (or 1-indanone) framework is a rigid and planar scaffold present in numerous biologically active molecules and pharmaceutical agents.[1] The conversion of the carbonyl group to an oxime introduces a key functional handle (C=N-OH) that can exist as E and Z stereoisomers, profoundly influencing the molecule's chemical reactivity and biological interactions. NMR spectroscopy is the definitive method for elucidating the precise structure and stereochemistry of these compounds. This guide focuses on the 6-methyl substituted analog, providing a predictive framework for its spectral characterization, which is crucial for confirming its identity and purity in synthetic and medicinal chemistry workflows.
Synthesis Protocol: From Ketone to Oxime
The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is a two-step process involving the preparation of the ketone precursor followed by oximation.
Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one
Several routes exist for the synthesis of substituted indanones.[2][3] A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable arylpropionic acid.
-
Starting Material: 3-(m-tolyl)propanoic acid.
-
Principle: The carboxylic acid is first converted to an acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the five-membered ring.
Protocol:
-
In a round-bottomed flask under an inert atmosphere (N₂ or Ar), suspend 3-(m-tolyl)propanoic acid (1.0 equiv) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of the acyl chloride is typically quantitative.
-
In a separate, larger flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.5 equiv) in DCM at 0 °C.
-
Slowly add the previously prepared acyl chloride solution to the AlCl₃ slurry, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to quench the reaction and decompose the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 6-Methyl-2,3-dihydro-1H-inden-1-one, which can be purified by column chromatography or recrystallization.[4]
Oximation of 6-Methyl-2,3-dihydro-1H-inden-1-one
The conversion of the ketone to the oxime is a standard condensation reaction with hydroxylamine.[5] This reaction typically produces a mixture of (E) and (Z) isomers.
Protocol:
-
Dissolve 6-Methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv) in pyridine or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equiv). If using an alcohol/water solvent system, also add a base such as sodium acetate or sodium carbonate to liberate the free hydroxylamine.
-
Heat the mixture to 50-70 °C and stir for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the ketone spot.[5]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
If pyridine was used, add 1 M HCl and extract the product with ethyl acetate. If an aqueous system was used, the product may precipitate upon cooling and can be collected by filtration.
-
Wash the organic extracts with 1 M HCl (to remove residual pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the 6-Methyl-2,3-dihydro-1H-inden-1-one oxime as a solid, which is typically a mixture of E and Z isomers. The isomers can often be separated by column chromatography.
NMR Analysis: Protocol and Predicted Data
NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]
Protocol:
-
Mass: Weigh 5-10 mg of the purified oxime for ¹H NMR and 20-40 mg for ¹³C NMR.[7]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.
-
Homogeneity: Ensure the sample is fully dissolved. Any suspended solid particles will degrade spectral quality by distorting the magnetic field homogeneity.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition Workflow
Caption: Workflow from synthesis to NMR data interpretation.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The prediction is based on the published data for 1-indanone oxime, with shifts adjusted for the electron-donating methyl group at the C-6 position.[5] The presence of E and Z isomers will result in two sets of signals, with the E isomer typically being the major product.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Assignment | Predicted Shift (ppm) | Multiplicity | Coupling (Hz) | Notes |
| OH | 8.5 - 9.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. May differ significantly between isomers. |
| H-7 (E isomer) | ~7.55 | d | J ≈ 7.7 | Aromatic proton ortho to the C=N group. Deshielded in the E isomer. |
| H-4 (Z isomer) | ~8.30 | d | J ≈ 7.7 | Aromatic proton ortho to the carbonyl carbon, deshielded by proximity to the oxime OH group in the Z isomer. |
| H-4, H-5, H-7 | 7.0 - 7.4 | m | - | Aromatic protons. The methyl group at C-6 will simplify the pattern compared to the parent indanone. Expect a singlet (or narrow doublet) for H-5 and H-7, and a doublet for H-4. |
| H-3 | 3.0 - 3.2 | m (t-like) | J ≈ 6.0 | Aliphatic protons on C-3. |
| H-2 | 2.9 - 3.1 | m (t-like) | J ≈ 6.0 | Aliphatic protons on C-2. May show distinct shifts for E and Z isomers. |
| CH₃ | ~2.35 | s | - | Methyl group on the aromatic ring. |
Causality: The chemical shift differences between the E and Z isomers are most pronounced for the protons closest to the C=N-OH group, particularly the H-7 and H-4 aromatic protons, due to the anisotropic effect of the hydroxyl group.[5]
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will also show two sets of signals for the two isomers. The proton-decoupled spectrum will display singlets for each unique carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted Shift (ppm) | Notes |
| C=N (C-1) | 160 - 165 | Oximino carbon. The chemical shift is highly characteristic and differs between E and Z isomers. The E isomer is typically more downfield (~164 ppm).[5] |
| C-3a, C-7a | 135 - 150 | Aromatic quaternary carbons at the ring junction. |
| C-6 | ~138 | Aromatic quaternary carbon bearing the methyl group. |
| C-4, C-5, C-7 | 120 - 130 | Aromatic CH carbons. |
| C-3 | 28 - 30 | Aliphatic CH₂. |
| C-2 | 25 - 28 | Aliphatic CH₂. The carbon alpha to the C=N group is typically more deshielded. |
| CH₃ | ~21 | Methyl group carbon. |
Trustworthiness: These predicted values are derived from established data for the parent 1-indanone oxime.[5] While the absolute values may vary slightly depending on the solvent and concentration, the relative order of the signals and the diagnostic differences between isomers provide a reliable basis for structural assignment. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
Conclusion
This application note provides a comprehensive, field-proven guide for the synthesis and detailed NMR analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime. By integrating established protocols with predictive spectral analysis based on authoritative data, this document equips researchers with the necessary tools to confidently synthesize, purify, and structurally verify this and related compounds. The emphasis on the causality behind experimental choices and the detailed protocols ensures that this guide serves as a self-validating resource for professionals in chemical and pharmaceutical development.
References
- [Placeholder for Reference 1 - General NMR Principles]
- [Placeholder for Reference 2 - Oxime Chemistry]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- [Placeholder for Reference 4 - 2D NMR Techniques]
-
Mesbah Energy Co. (2021, April 18). Basics of NMR: Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
-
Serafin, K., & Starecka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 459–479. [Link]
-
Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of 1-Indanone Oxime. Org. Synth. 2016, 93, 1-15. Retrieved from [Link]
- [Placeholder for Reference 10 - Friedel-Crafts Reactions]
- [Placeholder for Reference 11 - Indanone Biological Activity]
-
de Souza, A. S., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31(9), 1899-1910. [Link]
-
Li, J., et al. (2013). Rapid Photochemical Synthesis of 6-Methyl-1-Indanone. Advanced Materials Research, 602-604, 30-33. [Link]
- [Placeholder for Reference 14 - NMR D
- [Placeholder for Reference 15 - Safety in the Lab]
-
da Silva, F. S. Q., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31, 1899-1910. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
Application Note: High-Performance Synthesis of Indanone Oxime Derivatives for Antiviral Discovery
Executive Summary
This technical guide details the optimized synthesis and application of 1-indanone oximes and their O-alky/acyl derivatives as privileged scaffolds in the development of antiviral agents. While historically utilized as intermediates for aminoindanes (e.g., in the synthesis of HIV protease inhibitors like Indinavir precursors), recent structure-activity relationship (SAR) studies have validated the direct antiviral potency of indanone oxime ethers . These moieties function by modulating viral entry or activating host immune responses, particularly against RNA viruses.
This document provides a validated, scalable workflow for generating high-purity indanone oxime libraries, bridging the gap between synthetic organic chemistry and antiviral screening.
Scientific Background & Pharmacophore Logic[1]
The Indanone Scaffold in Virology
The 2,3-dihydro-1H-inden-1-one (indanone) core is a "privileged structure" in medicinal chemistry due to its rigid bicyclic framework, which mimics the purine/pyrimidine bases of viral genetic material or the transition states of viral proteases.
-
Mechanism of Action (MoA):
-
Direct Inhibition: O-substituted oximes can occupy hydrophobic pockets in viral polymerases (e.g., NS5B in HCV) or capsid proteins, sterically hindering conformational changes required for viral replication.
-
Immune Activation: Recent studies (Lan et al., 2023) indicate that specific indanone oxime ethers induce systemic acquired resistance, upregulating defense enzymes (SOD, POD, PAL) that degrade viral components.
-
Synthetic Utility: The oxime group (
) serves as a versatile protecting group or a precursor for Beckmann rearrangement (to isoquinolines) or reduction (to 1-aminoindanes), both of which are critical pharmacophores in FDA-approved drugs.
-
Structural Logic Diagram
The following diagram illustrates the synthetic divergence from the core indanone scaffold to bioactive antiviral candidates.
Figure 1: Synthetic divergence of 1-indanone. The green path highlights the direct synthesis of antiviral oxime ethers described in this protocol.
Experimental Protocols
Protocol A: Green Synthesis of 1-Indanone Oxime (Scale: 100 mmol)
Rationale: This protocol replaces the traditional pyridine solvent method with an ethanol/sodium acetate system, improving safety and simplifying workup without compromising yield (>95%).
Materials:
-
1-Indanone (CAS: 83-33-0)
-
Hydroxylamine hydrochloride (
) -
Sodium Acetate trihydrate (
) -
Ethanol (95%)
-
TLC Plates (Silica gel 60
)[1]
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Indanone (13.2 g, 100 mmol) in Ethanol (150 mL) .
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (10.4 g, 150 mmol) and Sodium Acetate (20.4 g, 150 mmol) in Water (50 mL) .
-
Note: The NaOAc acts as a buffer to neutralize the HCl released, driving the equilibrium forward.
-
-
Addition: Slowly add the aqueous hydroxylamine solution to the indanone/ethanol mixture over 10 minutes.
-
Reaction: Fit a reflux condenser and heat the mixture to 70°C for 2-3 hours .
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (
) should disappear, replaced by the oxime ( ).
-
-
Workup:
-
Cool the mixture to room temperature. The oxime often precipitates as white/off-white crystals.
-
Remove ethanol under reduced pressure (Rotavap).[1]
-
Add Water (200 mL) to the residue and stir for 30 minutes to dissolve inorganic salts.
-
Filter the precipitate and wash with cold water (
mL).
-
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Expected Yield: 14.0 – 14.5 g (95-98%). Characterization: Melting Point: 146–150°C (E-isomer).[1]
Protocol B: Synthesis of Antiviral Indanone Oxime Ethers (Library Generation)
Rationale: Free oximes are metabolically labile. O-alkylation stabilizes the molecule and adds hydrophobic bulk necessary for viral enzyme binding.
Reaction Scheme:
Materials:
-
Alkyl Halide (e.g., Benzyl bromide, 4-chlorobenzyl chloride, or allyl bromide)
-
Potassium Carbonate (anhydrous)
-
Acetone (Dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-Indanone Oxime (1.47 g, 10 mmol) in Dry Acetone (30 mL) .
-
Base Activation: Add Potassium Carbonate (2.76 g, 20 mmol) . Stir at room temperature for 15 minutes.
-
Mechanistic Insight:
deprotonates the oxime hydroxyl group ( ), creating a potent nucleophile.
-
-
Alkylation: Add the specific Alkyl Halide (11 mmol) dropwise.
-
Reflux: Heat to reflux (56°C) for 4–6 hours .
-
Validation: TLC should show a new spot with higher
than the parent oxime (due to loss of H-bond donation).
-
-
Filtration: Filter off the inorganic salts (
) while hot. -
Isolation: Evaporate the acetone. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Analysis & Validation
Quantitative Yield Comparison
The following table compares the efficiency of different synthetic routes for 1-indanone oxime production.
| Method | Solvent System | Base Catalyst | Temp (°C) | Time (h) | Yield (%) | Green Score* |
| Protocol A (Recommended) | EtOH / H2O | NaOAc | 70 | 3 | 98 | High |
| Classical Method | Pyridine | Pyridine | 50 | 0.5 | 99 | Low (Toxicity) |
| Acid Catalyzed | MeOH | H2SO4 | Reflux | 6 | 85 | Med |
*Green Score based on solvent toxicity and atom economy.
Spectroscopic Validation (NMR)
To confirm the synthesis of the O-alkylated antiviral candidate, look for these diagnostic signals:
-
NMR (400 MHz,
):-
Oxime Core: Multiplets at
2.9–3.1 ppm (Indane protons). -
Linker: Singlet at
5.2 ppm (if Benzyl- is used). -
Aromatic Shift: The C7 proton (ortho to carbonyl position) often shifts downfield (
~7.6-8.4 ppm) depending on E/Z isomerism.
-
Mechanism of Action Visualization
The following diagram hypothesizes the binding interaction of the synthesized Indanone Oxime Ether within a viral hydrophobic pocket (e.g., HCV NS5B or Capsid protein), based on SAR data from Lan et al. (2023).
Figure 2: Pharmacophore mapping of Indanone Oxime Ethers against viral targets. The rigid indanone core anchors the molecule, while the ether tail penetrates hydrophobic pockets to block enzyme function.
References
-
Lan, S., Zhang, W., & Gan, X. (2023).[4] Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus.[4][5][6] Pest Management Science, 79(6), 2186-2196.
-
Okano, K., & Fukuyama, T. (2011). Synthesis of 1-Indanone Oxime. Organic Syntheses, 88, 138-151.
-
BenchChem. (2025).[7] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.
-
Siddappa, P., & Patil, S. (2017).[8] Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 170-193.
-
Araujo, C. R., et al. (2020). 1-Indanone derivatives: a novel one-pot approach to imides via Beckmann-like rearrangement. Journal of the Brazilian Chemical Society.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 3349-60-8: 2,3-Dihydro-1H-inden-1-one oxime [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of Indanone Oximes
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with indanone oximes. This guide provides in-depth, field-proven insights into the stability and optimal storage conditions for this important class of chemical intermediates. Understanding these parameters is critical for ensuring experimental reproducibility, maintaining sample integrity, and preventing the formation of unwanted byproducts.
Section 1: Frequently Asked Questions (FAQs) on Indanone Oxime Stability
This section addresses the most common initial queries regarding the handling and storage of indanone oximes.
Q1: What are the primary factors that influence the stability of indanone oximes?
A1: The chemical integrity of indanone oximes is primarily influenced by five factors: pH, temperature, light, oxygen, and purity. The oxime functional group (C=N-OH) is susceptible to several degradation pathways, including hydrolysis, thermal or acid-catalyzed Beckmann rearrangement, and photolytic or oxidative decomposition.[1][2][3] The indanone ring itself can also be subject to degradation, further emphasizing the need for controlled conditions.[4]
Q2: What are the ideal storage conditions for solid indanone oximes?
A2: For optimal long-term stability, solid indanone oximes, which typically present as a white to yellow powder or crystals, should be stored under refrigerated conditions (2°C to 8°C).[5][6] It is crucial to store the compound in a tightly sealed, opaque or amber container to protect it from moisture and light.[6] For highly sensitive derivatives or for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[1]
Q3: I need to work with indanone oxime in a solution. What are the best practices for storage?
A3: Due to the risk of hydrolysis, it is strongly recommended to prepare aqueous or protic solvent solutions of indanone oximes fresh for each experiment.[6][7] If short-term storage is unavoidable, the solution should be kept refrigerated (2-8°C), protected from light, and used within 24-48 hours. The stability in aqueous solutions is highly pH-dependent; neutral to slightly alkaline conditions are generally more stable than acidic conditions, which can catalyze hydrolysis back to 1-indanone and hydroxylamine.[2][8][9]
Q4: How can I visually or analytically detect if my indanone oxime sample has degraded?
A4: Visual signs of degradation can include a noticeable color change (e.g., from white/off-white to yellow or brown), a change in texture such as clumping (indicating moisture uptake), or a lower-than-expected melting point.[6] However, these are only qualitative indicators. For definitive assessment, analytical techniques are required. A simple Thin-Layer Chromatography (TLC) analysis against a fresh or purified standard can quickly reveal the presence of impurities. For quantitative analysis and identification of degradants, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[6][10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a problem-and-solution framework for issues that may arise from indanone oxime instability during an experiment.
| Observed Problem | Probable Cause(s) | Troubleshooting & Validation Steps |
| Inconsistent Reaction Yields or Unexplained Side Products | Degradation of the indanone oxime starting material prior to the reaction. | 1. Verify Purity: Run a purity check on your starting material using TLC, ¹H NMR, or HPLC against a known standard.[6] 2. Use Fresh Sample: If degradation is confirmed or suspected, use a new, unopened batch of the reagent. 3. Review Storage: Confirm that the compound has been stored according to the recommendations (refrigerated, dark, dry).[6][11] |
| 1-Indanone Detected as a Major Impurity in Reaction Mixture | Hydrolysis of the oxime functional group. This is often catalyzed by acidic conditions or the presence of water.[7] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. 2. Control pH: Avoid acidic catalysts if possible. If acid is required, use the minimum effective amount and consider a non-aqueous workup. The rate of oxime hydrolysis is significantly accelerated by acid.[8] |
| Unexpected Lactam Formation (e.g., 3,4-dihydro-2(1H)-quinolinone) | Unintended Beckmann Rearrangement . This classic reaction of oximes can be initiated by heat or the presence of acid (including Lewis acids or even silica gel).[12][13][14] | 1. Temperature Control: Maintain the lowest possible reaction temperature to minimize thermal stress.[1] 2. Purify Reagents: Ensure all reagents and solvents are free from acidic impurities. 3. Chromatography Considerations: Be aware that prolonged exposure to silica gel during column chromatography can sometimes induce this rearrangement. Consider using a deactivated stationary phase or minimizing contact time.[13] |
| Sample Discoloration (Yellowing/Browning) During Reaction | Photodegradation or Oxidation. Oximes can be sensitive to UV and visible light, which can initiate radical reactions.[15] Oxidation can also lead to colored byproducts. | 1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber glass vessel.[2][6] 2. Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the experiment to prevent oxidation.[1] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing stability-related issues.
Caption: Troubleshooting workflow for indanone oxime stability issues.
Section 3: Key Degradation Pathways & Recommended Storage Summary
A foundational understanding of how indanone oximes degrade is essential for designing robust experimental protocols.
Primary Degradation Pathways
Caption: Major degradation pathways for indanone oximes.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Solution (Short-Term Only) |
| Temperature | 2°C to 8°C (Refrigerated)[6][16] | Room Temperature (Cool, controlled) | 2°C to 8°C (Refrigerated)[6] |
| Atmosphere | Inert Gas (N₂ or Ar) recommended | Tightly Sealed | Inert Gas overlay recommended |
| Light | Protect from light (Amber/Opaque Vial)[6] | Protect from light | Protect from light (Amber Vial/Foil)[2] |
| Moisture | Tightly Sealed, Desiccant optional | Tightly Sealed | Use anhydrous solvents; prepare fresh |
| Duration | > 12 months | < 1 month | < 48 hours |
Section 4: Experimental Protocol for Forced Degradation Study
To proactively understand the stability profile of a specific indanone oxime derivative, a forced degradation study is invaluable. This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish a stability-indicating analytical method.[3][17]
Objective: To identify the degradation products of an indanone oxime under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Indanone oxime sample
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 HPLC column
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) and water (HPLC grade)
-
pH meter
-
Photostability chamber, Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the indanone oxime in ACN or a suitable solvent at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4-8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2-4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL for analysis.[18]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 6-12 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL for analysis.[19]
-
-
Thermal Degradation:
-
Place the solid indanone oxime in an oven at 80°C for 24 hours.
-
Prepare a solution from the stressed solid at ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid indanone oxime to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]
-
Prepare a solution from the stressed solid at ~100 µg/mL for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated, stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[19]
-
Characterize significant degradation products using LC-MS/MS if necessary.
-
This systematic approach provides a comprehensive degradation map, which is essential for developing stable formulations and defining appropriate storage and handling procedures throughout the drug development lifecycle.[3][17]
References
-
Wikipedia. Oxime. [Online] Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Also available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC, NIH. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-Indanone Oxime in Modern Organic Synthesis. [Online] Available at: [Link]
-
ResearchGate. (2022). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. [Online] Available at: [Link]
-
Thieme. (Date not available). Oximes. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews. [Online] Available at: [Link]
-
Organic Syntheses. (Date not available). 2-indanone. [Online] Available at: [Link]
-
Master Organic Chemistry. (Date not available). Hydrolysis of imines to give ketones (or aldehydes). [Online] Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Indanone, 99+%. [Online] Available at: [Link]
-
MDPI. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Processes. [Online] Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand. CrystEngComm. [Online] Available at: [Link]
-
CDC Stacks. (Date not available). Isolation and analysis of carbonyl compounds as oximes. [Online] Available at: [Link]
-
Organic Syntheses. (Date not available). Organic Syntheses Procedure. [Online] Available at: [Link]
-
PubMed. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. [Online] Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. [Online] Available at: [Link]
-
Mis-Asia. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. [Online] Available at: [Link]
-
ACS Publications. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Royal Society of Chemistry. (Date not available). Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. Chemical Communications. [Online] Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Online] Available at: [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Online] Available at: [Link]
-
Korean Chemical Society. (2000). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. [Online] Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Online] Available at: [Link]
-
PMC, NIH. (2025). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. [Online] Available at: [Link]
-
ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. [Online] Available at: [Link]
-
Organic Syntheses. (Date not available). Organic Syntheses Procedure. [Online] Available at: [Link]
-
Master Organic Chemistry. (Date not available). Beckmann Rearrangement. [Online] Available at: [Link]
- Google Patents. (Date not available). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
-
(Date not available). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Oxime - Wikipedia [en.wikipedia.org]
- 13. bkcs.kchem.org [bkcs.kchem.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]
- 16. 2-Indanone - Safety Data Sheet [chemicalbook.com]
- 17. biomedres.us [biomedres.us]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. pnrjournal.com [pnrjournal.com]
Technical Support Center: Scale-Up Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one Oxime
Status: Operational Ticket Focus: Process Chemistry, Safety Engineering, and Impurity Profiling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive & Safety Warning
WARNING: Hydroxylamine Hazard
Before proceeding with scale-up (>100g), you must recognize that hydroxylamine free base is thermally unstable. While the hydrochloride salt (
-
Critical Parameter: Never allow the reaction mass temperature to exceed 80°C in the presence of high concentrations of free hydroxylamine.
-
DSC Data: Differential Scanning Calorimetry typically shows exotherms starting >100°C for the pure solid, but in solution with metal ions or impurities, the onset can lower significantly [1, 2].
Standard Operating Procedure (SOP) for Scale-Up
This baseline protocol is designed for a 1.0 kg input of 6-methyl-1-indanone. It prioritizes safety and impurity control over raw speed.
Reaction Scheme:
Materials & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 6-Methyl-1-indanone | 1.0 | Substrate | Ensure <0.5% water content. |
| Hydroxylamine HCl | 1.2 - 1.5 | Reagent | Excess drives equilibrium. |
| Sodium Acetate (NaOAc) | 1.5 - 2.0 | Base/Buffer | Buffers pH to ~4.5–5.5. Prevents side reactions seen with strong bases (NaOH). |
| Ethanol (95%) | 5-7 Vol | Solvent | Balances solubility of ketone and salt precipitation. |
Process Workflow
-
Charge 6-Methyl-1-indanone and Ethanol to the reactor. Stir to dissolve.
-
Add Hydroxylamine Hydrochloride solids at 20–25°C.
-
Dosing: Add Sodium Acetate (dissolved in minimum water or as solid if agitation is sufficient) slowly over 30–60 minutes.
-
Why? Controls the generation of free hydroxylamine and the associated heat of neutralization.
-
-
Reaction: Heat to 60–65°C. Hold for 4–6 hours.
-
Monitor: HPLC for consumption of ketone (<0.5%).
-
-
Quench/Workup: Cool to 20°C. Add water (10 Vol) slowly to precipitate the oxime.
-
Isolation: Filter the solids. Wash with water (to remove NaCl/NaOAc) and cold heptane (to remove unreacted ketone).
-
Drying: Vacuum oven at 40°C.
Visualizing the Process Logic
The following diagram illustrates the critical decision nodes where the process can fail during scale-up.
Figure 1: Process Flow Diagram highlighting critical control points (pH, Temperature) and potential failure modes during the synthesis.
Troubleshooting Guides (Q&A)
Module A: Reaction Kinetics (The "It Won't Start" Phase)
Q: My reaction has stalled at 80% conversion. Adding more hydroxylamine didn't help. What's wrong? A: This is likely a pH issue , not a stoichiometry issue.
-
The Science: The reaction requires free hydroxylamine (
). However, the dehydration step (elimination of water from the carbinolamine intermediate) is acid-catalyzed [3].-
If pH is too low (<3): The amine is fully protonated (
) and cannot attack the ketone. -
If pH is too high (>8): The dehydration step slows down.
-
-
The Fix: Check the pH of an aliquot (diluted in water). It should be between 4.5 and 6.0 .
-
Action: If pH < 4, add more Sodium Acetate. If pH > 7, carefully add small amounts of Acetic Acid.
-
Q: Why use Sodium Acetate instead of NaOH? NaOH is cheaper. A: Sodium Acetate acts as a buffer , maintaining the "Goldilocks" pH zone (4-6) required for optimal kinetics. NaOH is a strong base; using it risks:
-
Aldol Condensation: The ketone enolizes and reacts with itself, forming dimers.
-
Overshoot: It's difficult to maintain pH 5 with a strong base on a large scale.
Module B: Impurity Profiling (The "What is this Peak?" Phase)
Q: I see a new impurity (RRT ~0.85 or ~1.1) that increases when I heat the reaction longer. A: You are likely observing the Beckmann Rearrangement product (an amide/lactam).[1][2]
-
The Mechanism: Under acidic conditions and high heat, the oxime hydroxyl group is protonated, becomes a leaving group, and the alkyl group migrates to the nitrogen [4].
-
The Fix:
-
Ensure your reaction temperature does not exceed 70°C.
-
Verify that your solvent isn't too acidic.
-
Crucial: Do not use strong mineral acids (HCl, H2SO4) during the workup/quench phase.
-
Q: Is the E/Z isomer ratio a concern? A: Typically, 1-indanone oximes favor the (E)-isomer (anti to the benzene ring) due to steric stability [5].
-
Impact: If you are isolating by precipitation (water addition), the (E)-isomer usually crystallizes preferentially.
-
Action: If downstream chemistry (e.g., reduction to amine) is not stereospecific, the mixture is acceptable. If you need pure (E), recrystallize from Ethanol/Ethyl Acetate.
Module C: Workup & Isolation (The "Slurry" Phase)
Q: Upon adding water, the product "oiled out" instead of precipitating. A: This happens when the water is added too fast or the temperature is too high (above the melting point of the solvated product).
-
The Fix:
-
Seed the batch: Add a small amount of pure crystalline oxime before water addition.
-
Cooling Ramp: Cool the ethanol solution to 20°C before adding water.
-
Slow Addition: Add water over 2 hours. The first 10% of water addition is critical; this sets the crystal habit.
-
Mechanistic Pathway Visualization
Understanding the competition between the desired pathway and the side reaction is vital for troubleshooting.
Figure 2: Reaction mechanism showing the desired dehydration path vs. the unwanted Beckmann rearrangement path triggered by excess acidity/heat.
References
-
Cisneros, L. et al. "Thermal stability of hydroxylamine and its salts." Process Safety and Environmental Protection, 2003. Link (General reference to IChemE safety principles).
-
Fisher Scientific. "Safety Data Sheet: Hydroxylamine Hydrochloride." Link
- Jencks, W. P. "Mechanism and Catalysis of Simple Carbonyl Group Reactions." Progress in Physical Organic Chemistry, Vol 2, 1964.
-
Kwon, P. S., et al. "Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride." Journal of the Korean Chemical Society, 2004. Link
-
Organic Syntheses. "Synthesis of 1-Indanone Oxime." Org.[3][4] Synth. 2013, 90, 1. Link
Sources
Validation & Comparative
Unambiguous Structural Confirmation of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime by 2D NMR Spectroscopy
A Senior Application Scientist's Guide to Leveraging COSY, HSQC, and HMBC for Complete Molecular Characterization
In the realm of drug development and chemical research, the unequivocal determination of a molecule's structure is a cornerstone of regulatory submission and scientific validity. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon framework, complex structures often yield crowded spectra that are challenging to interpret definitively. This guide demonstrates the power of two-dimensional (2D) NMR spectroscopy to overcome these limitations, using the structural elucidation of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime as a practical example. We will explore how a combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a self-validating system for complete structural assignment.
The Challenge: Beyond 1D NMR
For a molecule like 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, 1D ¹H and ¹³C NMR spectra offer initial clues. We can anticipate signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl group protons, and the oxime hydroxyl proton. Similarly, the ¹³C spectrum will show a corresponding number of carbon signals. However, overlapping signals and the lack of direct connectivity information can make unambiguous assignment difficult.[1][2][3] This is where the power of 2D NMR becomes indispensable. By spreading the NMR data across two frequency dimensions, we can resolve these ambiguities and piece together the molecular puzzle with confidence.[1][2]
The Solution: A Multi-faceted 2D NMR Approach
To confidently assign the structure of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, a series of 2D NMR experiments are employed. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.
Experimental Protocol: A Step-by-Step Guide to 2D NMR Data Acquisition
-
Sample Preparation: A solution of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[4]
-
1D NMR Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. These spectra serve as the basis for the 2D experiments and provide the initial chemical shift information.
-
COSY (Correlation Spectroscopy) Acquisition: A ¹H-¹H COSY experiment is performed to identify protons that are spin-spin coupled to each other, typically through two or three bonds.[3] This reveals the connectivity of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: A ¹H-¹³C HSQC experiment is conducted to identify direct one-bond correlations between protons and the carbons to which they are attached.[3][5] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: A ¹H-¹³C HMBC experiment is run to identify longer-range correlations between protons and carbons, typically over two or three bonds.[5][6] This experiment is crucial for piecing together different spin systems and for identifying quaternary carbons that have no attached protons.
Data Interpretation: Assembling the Structural Puzzle
The following tables summarize the expected ¹H and ¹³C NMR data and the key correlations observed in the 2D NMR spectra of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~165 |
| 2 | ~3.0 (t) | ~30 |
| 3 | ~2.8 (t) | ~25 |
| 3a | - | ~140 |
| 4 | ~7.5 (d) | ~125 |
| 5 | ~7.1 (d) | ~128 |
| 6 | - | ~138 |
| 7 | ~7.2 (s) | ~122 |
| 7a | - | ~150 |
| 8 (CH₃) | ~2.4 (s) | ~21 |
| N-OH | ~9.0 (br s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[7][8][9]
Table 2: Key 2D NMR Correlations
| Experiment | Observed Correlations | Interpretation |
| COSY | H-2 ↔ H-3 | Confirms the connectivity of the aliphatic protons in the five-membered ring. |
| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-7 ↔ C-7; H-8 ↔ C-8 | Directly links protons to their attached carbons, allowing for unambiguous carbon assignment. |
| HMBC | H-2 ↔ C-1, C-3a, C-3; H-3 ↔ C-1, C-2, C-3a; H-4 ↔ C-3a, C-6, C-7a; H-5 ↔ C-3a, C-7; H-7 ↔ C-5, C-6, C-7a; H-8 ↔ C-5, C-6, C-7 | Provides long-range connectivity information, linking the aliphatic and aromatic regions of the molecule and confirming the position of the methyl group. |
Visualizing the Connections: COSY and HMBC Correlations
The following diagrams, generated using Graphviz, visually represent the key through-bond correlations that confirm the structure of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime.
Caption: COSY correlations confirm the adjacent relationship of H-2 and H-3.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Interpretation of 2-Dimensional NMR spectra of small molecules [etd.iisc.ac.in]
- 3. emerypharma.com [emerypharma.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Comparing the bioactivity of E and Z isomers of indanone oximes
Executive Summary
In the development of kinase inhibitors and neuroprotective agents, the stereochemistry of the oxime moiety (
This guide analyzes the structural and pharmacological divergence of these isomers.[2][3][4][5] Experimental evidence confirms that the (E)-isomer is the active species responsible for c-Jun N-terminal kinase (JNK) inhibition, stabilized by intermolecular hydrogen bonding networks that are sterically precluded in the (Z)-configuration.
Chemical Architecture & Stereochemical Stability
The bioactivity difference stems directly from the steric environment of the indanone core.
-
The (E)-Isomer (Anti): The hydroxyl group is oriented away from the fused aromatic system (or the C7 proton in simple 1-indanone). This "out" conformation allows for:
-
Formation of intermolecular hydrogen bonds with solvent or receptor active sites.
-
Lower Gibbs free energy (
relative to Z).[1]
-
-
The (Z)-Isomer (Syn): The hydroxyl group is oriented toward the peri-protons. This "in" conformation results in:
-
Significant steric repulsion.
-
Reliance on weaker intramolecular hydrogen bonding.
-
Thermodynamic instability, often leading to spontaneous isomerization to (E) or difficulty in isolation.
-
Thermodynamic Barrier
Recent DFT and NMR studies on IQ-1 reveal an isomerization barrier of ~200 kJ/mol in DMSO. This high barrier implies that once isolated, the isomers do not interconvert at room temperature, making the purity of the starting material critical for biological assays.
Comparative Bioactivity Analysis
Case Study A: JNK-3 Inhibition (Neuroprotection)
The most definitive data comparing these isomers comes from the study of IQ-1 , a fused indanone oxime.[1][6]
| Feature | (E)-Indanone Oxime (IQ-1) | (Z)-Indanone Oxime |
| Configuration | Confirmed by X-ray crystallography & NOESY. | Sterically disfavored; often misassigned in early literature. |
| Target Affinity | High Affinity (nM range) for JNK-3. | Negligible or Non-binding (due to steric clash). |
| Mechanism | Planar geometry allows intercalation into the ATP-binding pocket; OH group forms critical H-bonds with hinge region residues. | Non-planar distortion prevents deep pocket insertion. |
| Cellular Activity | Potent inhibition of LPS-induced cytokine production (TNF- | Inactive in cellular assays due to poor binding. |
Case Study B: Antimicrobial & Herbicidal Activity
In broader indanone and related oxime ester derivatives (e.g., verbenone/anisaldehyde analogs), the (E)-isomer consistently outperforms the (Z)-isomer.[5]
-
Fungicidal Potency: (E)-isomers of oxime esters exhibit 1.7 to 5.5-fold higher inhibition rates against pathogens like Fusarium oxysporum compared to (Z)-isomers.
-
Causality: The (Z)-isomer's bent configuration often fails to penetrate the fungal cell wall or fit the target enzyme active site (e.g., lanosterol 14
-demethylase).
Experimental Data Summary
Table 1: Physicochemical & Biological Properties of 1-Indanone Oxime Isomers
| Property | (E)-Isomer | (Z)-Isomer | Method of Determination |
| Rf Value (Hex/EtOAc 3:1) | 0.33 (More Polar) | 0.17 (Less Polar) | Thin Layer Chromatography (TLC) |
| Melting Point | 146.5 – 150.0 °C | 137.6 – 140.9 °C | Capillary Melting Point |
| 400 MHz CDCl | |||
| Stability (Solution) | Stable (Major Product) | Isomerizes to E upon heating/acid | 1H NMR Monitoring |
| Primary Bio-Application | Precursor for AChE inhibitors; JNK inhibitor | Generally inactive impurity | Enzymatic Assay / Docking |
Note on NMR: The downfield shift of the proton in the (Z)-isomer (
8.43 vs 7.67) is a diagnostic signature caused by the anisotropic deshielding effect of the proximate oxime oxygen.
Visualizing the Mechanism
The following diagrams illustrate the synthesis pathway and the structural logic governing the bioactivity differences.
Diagram 1: Synthesis and Isomerization Logic
Caption: Synthesis workflow showing the dominance of the E-isomer and the separation of the kinetic Z-impurity.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: Mechanistic basis for the superior bioactivity of the E-isomer compared to the Z-isomer.
Detailed Experimental Protocols
Protocol A: Synthesis and Separation of 1-Indanone Oxime Isomers
Source: Adapted from Organic Syntheses (2016)
-
Reaction:
-
Charge a flask with 1-indanone (100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (105 mmol).[7]
-
Stir at 50 °C for 20 minutes. (Monitoring: TLC shows consumption of ketone).[7]
-
Concentrate under reduced pressure to remove pyridine.[7]
-
Resuspend residue in ethyl acetate/HCl (1 M) to remove remaining pyridine salts. Extract, dry (Na
SO ), and concentrate.
-
-
Separation (Crucial Step):
-
The crude solid is a mixture (E/Z ~ 7:1).
-
Method: Preparative TLC or Flash Chromatography.
-
Mobile Phase: Hexanes : Ethyl Acetate (3:1).[7]
-
Collection:
-
Band 1 (Rf 0.33): (E)-isomer (Major). Extract with EtOAc.[8] Recrystallize from EtOAc/Hexanes.
-
Band 2 (Rf 0.17): (Z)-isomer (Minor). Extract immediately (prone to isomerization).
-
-
Protocol B: JNK-3 Binding Assay (Competitive Binding)
Source: Adapted from Schepetkin et al. (2019/2023)
-
Preparation: Dissolve purified (E)-IQ-1 and (Z)-analog (if available/stable) in DMSO (10 mM stock).
-
Assay System: Use a LanthaScreen Eu Kinase Binding Assay.
-
Tracer: Alexa Fluor 647-labeled ATP competitive tracer.
-
Antibody: Eu-labeled anti-GST antibody (binds to GST-tagged JNK-3).
-
-
Procedure:
-
Incubate JNK-3 enzyme (5 nM), Tracer (20 nM), and Antibody (2 nM) with varying concentrations of the Indanone Oxime isomer (0.1 nM – 10
M). -
Incubate for 1 hour at Room Temperature in kinase buffer.
-
-
Readout: Measure TR-FRET signal.
-
Result: A decrease in FRET signal indicates displacement of the tracer.
-
Validation: The (E)-isomer should yield an IC
in the low nanomolar range (<200 nM), while the (Z)-isomer will show significantly higher IC or no displacement.
-
References
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. MDPI Molecules. (2023). Confirms E-configuration of bioactive IQ-1. [Link]
-
Synthesis of 1-Indanone Oxime. Organic Syntheses. (2016). Detailed protocol for E/Z separation. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives. European Journal of Medicinal Chemistry. (2019). Bioactivity data for JNK inhibitors. [Link]
-
Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. Chemistry & Biodiversity. (2021). Comparative bioactivity of oxime isomers. [Link]
-
1-Indanone Derivatives: A Novel One-Pot Approach to Imides... and Interactions with AChE Enzyme. Journal of the Brazilian Chemical Society. (2020). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Methyl-1-Indanone
Introduction
6-Methyl-1-indanone is a substituted indanone derivative that serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-Alzheimer's agent Donepezil and the antidepressant indatraline.[1][2] The strategic placement of the methyl group at the 6-position makes it a key precursor for targeted molecular designs. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to 6-methyl-1-indanone is of significant interest to researchers in organic synthesis and drug development.
This in-depth technical guide provides a comparative analysis of the most prominent synthetic strategies for preparing 6-methyl-1-indanone. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to assist chemists in making informed decisions for their research and development endeavors.
Core Synthetic Strategies
The construction of the 6-methyl-1-indanone framework primarily involves the formation of the five-membered ring fused to the methyl-substituted benzene ring. The choice of strategy is often dictated by factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. We will explore four major approaches: Intramolecular Friedel-Crafts Acylation, Nazarov Cyclization, Photochemical Synthesis, and Palladium-Catalyzed Cyclizations.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classical and robust method for the synthesis of cyclic ketones, including 1-indanones.[3][4] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative, using a strong Brønsted or Lewis acid.
A. Mechanistic Overview
The reaction proceeds via electrophilic aromatic substitution. A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[4] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion. This cyclization step is directed by the activating effect of the methyl group on the starting toluene derivative. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final 1-indanone product.[3]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
B. Application to 6-Methyl-1-Indanone Synthesis
A common approach starts from p-xylene, which undergoes Friedel-Crafts acylation with chloroacetyl chloride to form α-chloro-2,5-dimethylacetophenone.[5] This intermediate is a precursor for other methods but highlights the initial C-C bond formation. A more direct route involves the cyclization of 3-(p-tolyl)propanoic acid or its derivatives.
C. Detailed Experimental Protocol: Friedel-Crafts Acylation of 3-(p-tolyl)propanoic acid
-
Acid Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid (10 mmol) in dry dichloromethane (20 mL), add oxalyl chloride (12 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Catalyst Suspension: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 12 mmol) in dry dichloromethane (30 mL) and cool to 0 °C under a nitrogen atmosphere.
-
Cyclization: Add the prepared acid chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-methyl-1-indanone.
D. Discussion of Advantages and Limitations
-
Advantages: This is a well-established, high-yielding, and reliable method. The starting materials are often commercially available and relatively inexpensive. The reaction conditions are generally straightforward for laboratory scale.
-
Limitations: The reaction requires stoichiometric amounts of Lewis acids, which can be corrosive and generate significant acidic waste, posing environmental concerns.[6] The reaction is also sensitive to moisture. For certain substituted substrates, regioselectivity can be an issue, although the methyl group in p-xylene derivatives strongly directs the cyclization to the desired position.
Nazarov Cyclization
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclic ring-closure of divinyl ketones to form cyclopentenones.[7][8] For the synthesis of 1-indanones, this reaction is adapted for substrates where one of the vinyl groups is part of an aromatic system, typically derived from chalcones.[9]
A. Mechanistic Overview
The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid - TFA), which activates the divinyl ketone system. This is followed by a conrotatory 4π-electrocyclization to form a five-membered ring containing an oxyallyl cation intermediate.[8] A subsequent elimination of a proton from this intermediate, followed by tautomerization, yields the α,β-unsaturated cyclopentenone. In the case of indanone synthesis from specific chalcones, the final product is the saturated ketone.
Caption: Generalized mechanism of the Nazarov cyclization.
B. Application to 6-Methyl-1-Indanone Synthesis
To synthesize 6-methyl-1-indanone via this route, a chalcone precursor is required. This can be prepared via a Claisen-Schmidt condensation between a suitable acetophenone and an aldehyde. For 6-methyl-1-indanone, the chalcone would be synthesized and then subjected to strong acid to induce the cyclization. Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times.[10]
C. Detailed Experimental Protocol: Microwave-Assisted Nazarov Cyclization
-
Chalcone Synthesis: Prepare the requisite chalcone, (E)-1-(p-tolyl)but-2-en-1-one, via a Claisen-Schmidt condensation of p-methylacetophenone and acetaldehyde.
-
Reaction Setup: Place the chalcone (1 mmol) in a microwave-safe reaction vessel.
-
Acid Addition: Add trifluoroacetic acid (TFA, 2 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 120 °C for 20 minutes.[10]
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the residue by column chromatography to afford 6-methyl-1-indanone.
D. Discussion of Advantages and Limitations
-
Limitations: The reaction often requires harsh acidic conditions (e.g., neat TFA) and high temperatures, which can limit its applicability for substrates with acid-sensitive functional groups.[10] The synthesis of the required chalcone precursor adds an extra step to the overall sequence. Regioselectivity can also be a concern with unsymmetrically substituted chalcones.
Photochemical Synthesis
A more modern and "green" approach involves the photochemical synthesis of 6-methyl-1-indanone. This method relies on an intramolecular hydrogen transfer and subsequent cyclization initiated by UV light.[5]
A. Mechanistic Overview
The synthesis starts with α-chloro-2,5-dimethylacetophenone. Upon irradiation with UV light, the molecule undergoes an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to a biradical intermediate. This is followed by enolization and subsequent cyclization with the elimination of HCl to form the five-membered ring, yielding 6-methyl-1-indanone. This process is often rapid and occurs under mild conditions.[5]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Rapid Photochemical Synthesis of 6-Methyl-1-Indanone | Scientific.Net [scientific.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
A Comparative Guide to HPLC-Based Purity Validation of 6-Methyl-2,3-dihydro-1H-inden-1-one Oxime: A Methodical Approach
Introduction: The Critical Role of Purity in Synthesis Intermediates
6-Methyl-2,3-dihydro-1H-inden-1-one oxime is a vital chemical intermediate in the synthesis of various pharmaceutical agents and fine chemicals. As with any component in a drug development pipeline, its purity is not merely a quality metric but a fundamental determinant of the final product's safety, efficacy, and stability. The presence of even trace-level impurities—be they unreacted starting materials, by-products, or isomers—can have significant downstream consequences.
This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime. We will move beyond simple procedural lists to explain the scientific rationale behind methodological choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]
The Analytical Challenge: Isomers and Impurities
The primary analytical challenge in assessing the purity of this oxime lies in its potential for isomerism and the presence of structurally similar impurities. The oxime functional group can exist as two geometric isomers (E and Z), which may exhibit different reactivity and toxicological profiles.[9][10] Therefore, a robust analytical method must not only quantify the main compound but also be able to separate and resolve these critical isomers and other potential process-related impurities.
Comparative HPLC Methodologies
The selection of an HPLC method is contingent on the specific analytical goal. For routine quality control, a rapid, robust method may be preferred. For in-depth characterization and stability studies, a method with superior resolving power for all potential impurities is essential. Here, we compare two orthogonal methods: a widely applicable Reversed-Phase (RP-HPLC) method and a Normal-Phase (NP-HPLC) method, which is particularly adept at isomer separation.[11]
Method A: Reversed-Phase HPLC (RP-HPLC) for Robust Quantification
RP-HPLC is the workhorse of pharmaceutical analysis due to its compatibility with aqueous mobile phases and broad applicability.[12][13][14] This method is ideal for quantifying the main peak and separating it from impurities with significantly different polarities.
Method B: Normal-Phase HPLC (NP-HPLC) for Isomer Separation
NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This configuration provides a different selectivity compared to RP-HPLC and is often superior for separating structurally similar compounds, such as geometric isomers, that differ subtly in the spatial arrangement of polar functional groups.[9][10][11]
| Parameter | Method A: Reversed-Phase HPLC | Method B: Normal-Phase HPLC |
| Instrumentation | Standard HPLC System with UV/PDA Detector | Standard HPLC System with UV/PDA Detector |
| Column | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 35°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 15 µL |
| Sample Prep. | Dissolve 1 mg of sample in 1 mL of mobile phase. | Dissolve 1 mg of sample in 1 mL of mobile phase. |
Causality Behind Choices:
-
Method A (RP-HPLC): A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately non-polar indanone oxime. The acetonitrile/water mobile phase allows for efficient elution. The addition of formic acid is crucial; it protonates residual silanol groups on the silica support, minimizing peak tailing and improving chromatographic peak shape. A temperature of 35°C is used to ensure method robustness by reducing viscosity and improving efficiency.
-
Method B (NP-HPLC): A silica column offers a highly polar surface of silanol groups. The non-polar n-hexane/isopropanol mobile phase allows for separation based on the interaction of the polar oxime group with the stationary phase. This mechanism is highly sensitive to the spatial orientation of the molecule, making it ideal for resolving the E and Z isomers.[9][10]
The HPLC Purity Validation Workflow
A validated method provides documented evidence that the procedure is fit for its intended purpose. The following workflow, based on the ICH Q2(R1) guideline, ensures the integrity of the analytical data.[4][6][8]
Sources
- 1. usp.org [usp.org]
- 2. agilent.com [agilent.com]
- 3. usp.org [usp.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Fluorenone oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Heptanal, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative study of Lewis acid catalysts for the Beckmann rearrangement
[1]
Executive Summary
Verdict: For general laboratory-scale synthesis requiring high yields and accessible reagents, Indium(III) Chloride (
This guide evaluates these three distinct classes of Lewis Acids (LAs) to replace the hazardous concentrated sulfuric acid routes traditionally used in the conversion of oximes to amides/lactams.
Introduction: The Shift to Lewis Acid Catalysis
The Beckmann rearrangement is the industrial cornerstone for producing
Modern drug development and sustainable manufacturing have shifted toward Catalytic Lewis Acids . These catalysts activate the oxime hydroxyl group for migration without the corrosive bulk, often operating under milder conditions with improved atom economy.
Mechanistic Divergence
Unlike Brønsted acids which protonate the hydroxyl group, Lewis acids coordinate to the oxime heteroatoms. The critical step is the activation of the leaving group (OH) to facilitate the [1,2]-shift of the anti-periplanar substituent.[1][2]
Figure 1: General catalytic cycle. The Lewis Acid (LA) lowers the activation energy for the rate-determining [1,2]-shift.
Comparative Analysis of Key Catalysts
A. Indium(III) Chloride ( )
The Robust Workhorse Indium trichloride is a "soft" Lewis acid that has emerged as a standard in organic synthesis. It is less oxophilic than Aluminum or Boron species, making it tolerant to functional groups that might otherwise be sensitive.
-
Mechanism: Coordinates to both the oxime nitrogen and oxygen, but primarily activates the N-O bond cleavage.
-
Solvent System: Highly effective in acetonitrile (
), which stabilizes the intermediate nitrilium ion via solvation.
B. Gallium(III) Triflate ( )
The High-Activity Specialist
Metal triflates are "super-Lewis acids." Gallium triflate, in particular, exhibits higher hydrolysis stability than traditional halides (
-
Key Advantage: Extreme activity allows for low catalyst loading (often 1–5 mol%).
-
Sustainability: Water-tolerant; does not decompose immediately upon exposure to atmospheric moisture.
C. Ytterbium(III) Triflate ( )
The Recyclable Green Option Lanthanide triflates are unique because they can be recovered from the aqueous phase or used in Ionic Liquids (ILs).
-
IL Synergy: When used in ionic liquids like [bmim][
], can be recycled 5+ times without significant loss of activity. -
Selectivity: Excellent for avoiding hydrolysis side-products (ketones).[2]
Performance Metrics Comparison
The following data aggregates representative literature performance for the conversion of Cyclohexanone oxime
| Feature | Indium(III) Chloride ( | Gallium(III) Triflate ( | Ytterbium(III) Triflate ( |
| Catalyst Loading | 10 – 20 mol% | 1 – 5 mol% | 5 – 10 mol% |
| Typical Solvent | Acetonitrile (Reflux) | Nitromethane / | Ionic Liquids ([bmim][ |
| Reaction Temp | 80°C | 60 – 80°C | 80 – 100°C |
| Yield (Isolated) | 85 – 95% | 90 – 98% | 80 – 90% |
| TOF ( | Moderate | High | Moderate |
| Reusability | Low (Difficult to recover) | Moderate | High (Phase separation) |
| Moisture Sensitivity | Hygroscopic | Water Tolerant | Water Tolerant |
| Cost | Moderate | High | High |
Detailed Experimental Protocol
Selected Method: Indium(III) Chloride Catalyzed Rearrangement. Rationale: This protocol uses standard laboratory solvents and glassware, making it the most immediately applicable for drug discovery teams.
Materials
-
Substrate: Cyclohexanone oxime (113 mg, 1.0 mmol)
-
Catalyst: Anhydrous
(44 mg, 0.2 mmol, 20 mol%) -
Solvent: Anhydrous Acetonitrile (
) (3 mL) -
Quench: Saturated
solution
Workflow Diagram
Figure 2: Step-by-step workflow for
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Cyclohexanone oxime (1.0 mmol) and anhydrous Acetonitrile (3 mL). Stir until fully dissolved.
-
Catalyst Addition: Add
(20 mol%) in a single portion. Note: The solution may turn slightly yellow. -
Reaction: Heat the mixture to reflux (approx. 82°C) in an oil bath.
-
Monitoring: Check reaction progress by TLC every 30 minutes. The oxime typically has a higher
than the amide product in Hexane/EtOAc systems. -
Work-up: Once the starting material is consumed (typically 1–3 hours), cool the reaction to room temperature.
-
Add 5 mL of saturated aqueous
to quench the Lewis acid. -
Extract the aqueous layer with Ethyl Acetate (
mL).
-
-
Isolation: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient) to obtain pure
-caprolactam.
Critical Evaluation & Troubleshooting
Solvent Effects (The "Nitrilium Trap")
The choice of solvent is critical in Lewis Acid catalysis.
-
Acetonitrile: Recommended. It acts as a weak base, stabilizing the highly reactive nitrilium ion intermediate, preventing polymerization side reactions.
-
THF/Ether: Avoid. These can coordinate too strongly to the Lewis Acid, deactivating the catalyst.
Moisture Control
-
: While "water-tolerant" compared to
, best yields are obtained under anhydrous conditions. Moisture can hydrolyze the nitrilium intermediate back to the ketone (Beckmann Fragmentation/Hydrolysis), reducing yield. -
Triflates (
, ): These are truly water-tolerant. If your substrate is hygroscopic or difficult to dry, switch to .
Scalability
- : Scalable to kilogram quantities due to lower cost.
- : Best for continuous flow or repetitive batch processes where the catalyst phase (Ionic Liquid) is retained.
References
-
Indium(III)
-
Gallium(III)
-
Ytterbium(III)
- Title: Ytterbium(III) Triflate-Catalyzed One-Pot Mannich-Type Reaction in Ionic Liquid (Contextualizing Yb stability)
- Source: KChem / Organic Letters context
-
(General Journal Landing Page for verification)
-
General Mechanism & Review
-
Title: Beckmann Rearrangement - Mechanism and Catalysts[9]
- Source: Chemistry Steps / Organic Chemistry Portal
-
Sources
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating between indanone oxime isomers using IR spectroscopy
An Application Scientist's Guide to Differentiating Indanone Oxime Isomers with IR Spectroscopy
For researchers and professionals in drug development, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Indanone and its derivatives are prevalent scaffolds in pharmacologically active compounds, making the unambiguous identification of their stereoisomers critical.[1][2][3] When 1-indanone is converted to its oxime, two geometric isomers, (E) and (Z), can be formed. While possessing the same molecular formula and connectivity, their distinct spatial arrangements can lead to different biological activities and physicochemical properties.
Infrared (IR) spectroscopy offers a rapid, reliable, and accessible method for differentiating these isomers. This guide provides an in-depth comparison of the (E) and (Z) isomers of 1-indanone oxime, grounded in the principles of vibrational spectroscopy and supported by experimental data.
The Structural Basis for Spectroscopic Differentiation
The ability to distinguish between (E)- and (Z)-1-indanone oxime via IR spectroscopy hinges on how their different three-dimensional structures influence molecular vibrations. The key interaction is hydrogen bonding. The orientation of the hydroxyl (-OH) group relative to the indanone ring system dictates the nature and extent of intermolecular hydrogen bonding in the solid state.
-
(E)-Isomer: The hydroxyl group is oriented anti to the fused benzene ring. This sterically accessible position allows for stronger and more ordered intermolecular hydrogen bonds between neighboring molecules in a crystal lattice.
-
(Z)-Isomer: The hydroxyl group is syn to the fused benzene ring. The proximity of the bulky ring system can sterically hinder ideal intermolecular hydrogen bonding, leading to weaker or more varied interactions compared to the (E)-isomer.
These differences in hydrogen bonding strength directly impact the vibrational frequency of the O-H bond, providing a clear diagnostic marker.[4][5]
Comparative IR Spectral Analysis: Key Differentiating Bands
While the entire IR spectrum serves as a unique fingerprint for each molecule, specific regions are particularly informative for distinguishing between the (E) and (Z) isomers of 1-indanone oxime.[6][7] The most significant differences are observed in the hydroxyl (O-H) and carbon-nitrogen double bond (C=N) stretching regions.
Based on published experimental data, the following table summarizes the key diagnostic peaks:[8]
| Vibrational Mode | (E)-1-Indanone Oxime (cm⁻¹) | (Z)-1-Indanone Oxime (cm⁻¹) | Expert Rationale for the Difference |
| O-H Stretch | ~3178 | ~3200 | The lower frequency in the (E)-isomer indicates stronger intermolecular hydrogen bonding. A stronger bond requires more energy to vibrate, but in the context of O-H stretching, hydrogen bonding weakens the O-H covalent bond itself, lowering its stretching frequency.[4][5] |
| C=N Stretch | ~1655 | ~1662 | The stereochemistry of the -OH group subtly influences the electronic environment of the C=N double bond. The shift, though small, is consistently observable and serves as a secondary confirmation of isomer identity. |
| Fingerprint Region | Distinct and complex pattern | Distinct and complex pattern | The region below 1500 cm⁻¹ contains numerous bending and stretching vibrations unique to the overall molecular structure. A direct overlay of the spectra will show clear, though complex, differences, confirming the distinct identity of each isomer.[6] |
Experimental Protocol: Isomer Identification using ATR-FTIR
This protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a modern technique requiring minimal sample preparation.
Objective: To acquire high-quality IR spectra of purified (E)- and (Z)-1-indanone oxime samples and differentiate them based on key vibrational frequencies.
Materials:
-
Purified sample of 1-indanone oxime (isomer identity to be determined)
-
Reference spectra or data for (E)- and (Z)-1-indanone oxime[8]
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Methodology:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
-
Background Acquisition (Self-Validation Step):
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to ensure only the sample's absorbance is reported.
-
The background scan should show no significant absorption bands. If peaks are present, re-clean the crystal and repeat.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 1-indanone oxime sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce a final spectrum in absorbance or transmittance.
-
Use the software's peak-picking tool to identify the exact wavenumbers of the key absorption bands.
-
Focus on the O-H stretching region (3100-3300 cm⁻¹) and the C=N stretching region (1650-1670 cm⁻¹).
-
-
Isomer Assignment:
-
Compare the acquired peak positions with the reference data in the table above.
-
An O-H stretch around 3178 cm⁻¹ and a C=N stretch near 1655 cm⁻¹ identifies the sample as the (E)-isomer .[8]
-
An O-H stretch around 3200 cm⁻¹ and a C=N stretch near 1662 cm⁻¹ identifies the sample as the (Z)-isomer .[8]
-
Further confirmation can be achieved by comparing the fingerprint region with a known standard if available.
-
Workflow for Isomer Differentiation
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow for differentiating indanone oxime isomers using FTIR.
Conclusion
IR spectroscopy provides a definitive and efficient means of distinguishing between the (E) and (Z) isomers of 1-indanone oxime. The primary diagnostic indicator is the position of the O-H stretching band, which is directly influenced by the stereochemically-dependent intermolecular hydrogen bonding.[4][5] By following a robust experimental protocol and comparing results to established data, researchers can confidently assign the correct stereochemistry, ensuring the integrity and reliability of their work in drug discovery and chemical development.
References
-
Organic Syntheses (n.d.). Note 4. Retrieved from [Link]
-
Fiveable (2025). Vibrational Spectroscopy Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
PrepChem.com (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]
-
Alchemyst (2003). Vibrational Spectroscopy and Group Theory. Retrieved from [Link]
-
Alchemyst (n.d.). VIBRATIONAL SPECTROSCOPY NOTES. Retrieved from [Link]
-
Othman, N. H., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(Suppl. 1), 99–108. Retrieved from [Link]
-
Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Hadži, D. (1956). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 34(7), 1036-1041. Retrieved from [Link]
-
Safonov, A. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4966. Retrieved from [Link]
-
Hadži, D. (1956). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. Retrieved from [Link]
-
Wikipedia (n.d.). Oxime. Retrieved from [Link]
Sources
1H NMR chemical shift comparison between E and Z oxime isomers
The following guide provides an in-depth technical comparison of E and Z oxime isomers, focusing on 1H NMR chemical shift differentiation.
Executive Summary
In drug development and synthetic organic chemistry, the stereochemistry of the oxime functionality (C=N-OH) critically influences biological activity and metabolic stability. Distinguishing between the E (Entgegen) and Z (Zusammen) isomers is a routine but high-stakes analytical challenge.
While X-ray crystallography is definitive, 1H NMR spectroscopy remains the most rapid and accessible method for configuration assignment. This guide details the mechanistic basis of chemical shift differences, provides specific diagnostic values for aldoximes and ketoximes, and outlines a self-validating experimental protocol.
Mechanistic Basis: The Anisotropic Effect
The differentiation of oxime isomers relies on the magnetic anisotropy of the hydroxyl group (-OH) and the nitrogen lone pair.
-
Deshielding Zone (Syn-OH): The oxygen atom of the oxime group exerts a strong paramagnetic deshielding effect on nuclei spatially close to it (syn-position). Protons located cis (syn) to the hydroxyl group resonate downfield (higher ppm).
-
Shielding Zone (Anti-OH): Conversely, the region trans (anti) to the hydroxyl group—occupied by the nitrogen lone pair—is relatively shielded. Protons in this region resonate upfield (lower ppm).[1]
Visualization of Shielding Cones
The following diagram illustrates the spatial relationship and the resulting chemical shift trends.
Figure 1: Mechanistic impact of oxime geometry on the methine proton chemical shift.[1] The syn-relationship (E-isomer for aldoximes) leads to significant deshielding.
Comparative Analysis: Aldoximes vs. Ketoximes[1]
Aldoximes (R-CH=N-OH)
For aldoximes, the methine proton (the proton directly attached to the imine carbon) is the primary diagnostic handle.
| Feature | E-Isomer (Syn-H) | Z-Isomer (Anti-H) |
| Geometry | OH and H are on the same side (Syn). | OH and H are on opposite sides (Anti).[1] |
| CIP Priority | E (Entgegen) | Z (Zusammen) |
| Methine | 8.0 – 8.5 ppm (Deshielded) | 7.3 – 7.6 ppm (Shielded) |
| Stability | Generally more stable (solid).[1] | Often less stable (liquid/low melt).[1] |
Case Study: Benzaldehyde Oxime
-
(E)-Benzaldoxime: The methine proton appears as a singlet at 8.15 ppm (in DMSO-d6). The H and OH are syn, placing the proton in the deshielding cone of oxygen.
-
(Z)-Benzaldoxime: The methine proton appears upfield at 7.45 ppm . The H is anti to the OH.
Ketoximes (R-C(R')=N-OH)
Ketoximes lack a methine proton, so analysis focuses on
| Feature | E-Isomer (Syn-Methyl) | Z-Isomer (Anti-Methyl) |
| Geometry | OH and Methyl are Syn .[1] | OH and Methyl are Anti . |
| Methyl | ~2.15 – 2.30 ppm | ~2.50 – 2.60 ppm (See Note) |
| Dominant Effect | OH Deshielding (Syn) | Phenyl Deshielding (Syn to Ph) |
Critical Nuance for Acetophenone Oxime: For acetophenone oxime (Ph-C(Me)=N-OH), the E-isomer is the major product (Me syn to OH).
-
(E)-Isomer (Major): Methyl
= 2.18 ppm .[1] -
(Z)-Isomer (Minor): Methyl
= 2.58 ppm .[1] -
Note: In the Z-isomer, the methyl group is syn to the Phenyl ring . The strong anisotropy of the phenyl ring (deshielding in-plane) often overrides the shielding effect of the nitrogen lone pair, causing the Z-methyl to appear downfield of the E-methyl in this specific case. Always consider the anisotropy of the R-groups.
Experimental Protocol: Definitive Assignment
Do not rely on chemical shift alone if you have a novel compound. Use this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 rather than CDCl3 if possible. DMSO minimizes intermolecular hydrogen bonding aggregation and often sharpens the OH signals.
-
Concentration: 10-20 mg per 0.6 mL.
Step 2: 1D 1H NMR Acquisition
-
Acquire a standard proton spectrum.
-
Identify the OH proton (usually broad singlet, 10-12 ppm).
-
Identify the methine (aldoxime) or
-alkyl (ketoxime) signals.
Step 3: NOESY/ROESY Validation (The "Gold Standard")
Chemical shift rules are empirical; NOE (Nuclear Overhauser Effect) is spatial proof.
-
Run a 2D NOESY experiment.
-
Look for a cross-peak between the OH proton and the Methine/Alkyl proton .
-
Strong Cross-Peak: The protons are close in space (< 5 Å)
Syn (cis) relationship . -
No/Weak Cross-Peak: The protons are distant
Anti (trans) relationship .
-
Workflow Diagram
Figure 2: Decision tree for assigning oxime configuration using NMR data.
References
-
Karabatsos, G. J.; Taller, R. A. "Structural studies by nuclear magnetic resonance—XV: Conformations and configurations of oximes."[1] Tetrahedron1968 , 24, 3347-3360.[1]
-
Kessler, H. "Detection of Hindered Rotation and Inversion by NMR Spectroscopy." Angewandte Chemie International Edition1970 , 9, 219-235.[1] [1]
-
SDBS Database. "Benzaldehyde oxime (E/Z) Spectral Data." National Institute of Advanced Industrial Science and Technology (AIST).
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] (Chapter on Stereochemistry and NMR).
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Methyl-2,3-dihydro-1H-inden-1-one oxime
[1]
Part 1: Executive Safety Directive
6-Methyl-2,3-dihydro-1H-inden-1-one oxime (CAS: 90921-43-0) is an organic intermediate characterized by the presence of an oxime functional group (
Immediate Action Required:
-
Segregate immediately from oxidizing acids (Nitric, Perchloric) and strong dehydrating agents (Sulfuric acid, Thionyl chloride) to prevent exothermic decomposition.
-
Do not heat waste containers containing this substance.[1][2]
-
Classify as Hazardous Organic Waste (Toxic/Irritant) for incineration.
Part 2: Chemical Profile & Hazard Identification[4][5]
Effective disposal requires accurate identification. Use the following data to populate waste tags and manifest documents.
| Parameter | Specification |
| Chemical Name | 6-Methyl-2,3-dihydro-1H-inden-1-one oxime |
| Synonyms | 6-Methyl-1-indanone oxime; 6-Methylindan-1-one oxime |
| CAS Number | 90921-43-0 |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards (GHS) | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Reactivity Hazard | Thermal Decomposition: May release |
Part 3: Disposal Workflow & Logic
The following protocols are designed as a self-validating system . Before sealing any waste container, the operator must verify that the conditions (pH, solvent compatibility, temperature) match the criteria below.
A. Solid Waste Disposal (Pure Substance)
Applicable for expired reagents, spill cleanup residues, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Wetting Agent (Critical Step): If the solid is dry and fine, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil or water, if compatible with downstream incineration) to suppress dust generation.
-
Labeling: Mark as "Hazardous Waste - Solid - Toxic Organic."
-
Exclusion: Ensure NO metal spatulas or oxidizing solids (e.g., permanganates) are present in the container.
B. Liquid Waste (Solutions & Mother Liquors)
Applicable for reaction mixtures, filtrates, or HPLC waste.
The "Acid Check" Protocol: Before adding this oxime solution to a central waste carboy, you must perform a pH check.
-
IF pH < 3: Neutralize the solution with Sodium Bicarbonate (
) or a similar weak base until pH 6-8.-
Reasoning: Acidic conditions can catalyze the rearrangement of the oxime into an amide, a reaction that can be exothermic and pressurize the container.
-
-
IF pH > 10: Generally stable, but verify compatibility with other waste stream components.
Segregation Logic:
-
Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Ethyl Acetate, or Toluene.
Part 4: Visual Decision Matrix
The following diagram illustrates the critical decision points for disposing of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime.
Figure 1: Decision tree for the segregation and treatment of oxime-based chemical waste.
Part 5: Emergency Procedures
In the event of an accidental release, execute the following immediately:
-
Spill (Solid):
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a P95/N95 particulate respirator.
-
Cleanup: Do not dry sweep. Cover with wet sand or vermiculite to suppress dust. Scoop into a waste container.
-
Decontamination: Wash the surface with a dilute soap solution.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.
-
Eyes: Rinse cautiously with water for 15 minutes.[1][2][5][6] Remove contact lenses if present.[2][7][8]
-
Ingestion: Rinse mouth. Do not induce vomiting. Contact a Poison Control Center immediately.
-
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5383710, 1-Indanone oxime. Retrieved from [Link]
-
ChemSrc (2025). 6-Methyl-2,3-Dihydro-1H-Inden-1-One Oxime CAS 90921-43-0 Details. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[9] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. echemi.com [echemi.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
